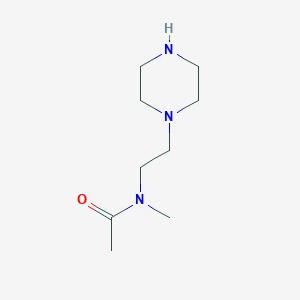

N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide

Description

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

N-methyl-N-(2-piperazin-1-ylethyl)acetamide |

InChI |

InChI=1S/C9H19N3O/c1-9(13)11(2)7-8-12-5-3-10-4-6-12/h10H,3-8H2,1-2H3 |

InChI Key |

MSDDUAJLZHMVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide typically involves the reaction of N-methylacetamide with 2-(piperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through techniques such as crystallization or distillation to ensure high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the formation of various derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

This compound shows promise as a potential antimicrobial agent due to significant inhibition against these strains.

2. Antifungal Properties

Research indicates that this compound exhibits antifungal effects, particularly against Candida species. Its mechanism of action may involve disrupting fungal cell membranes or inhibiting key metabolic pathways.

3. Psychotropic Effects

The compound has been investigated for its psychotropic effects, particularly as an antipsychotic. It influences neurotransmitter systems in the brain, showing promise in treating psychiatric disorders such as anxiety and depression. Case studies have indicated improvements in symptoms when administered in controlled doses.

Case Studies

1. Anticonvulsant Activity

A study synthesized various derivatives of this compound and assessed their anticonvulsant properties using animal models. Results indicated that certain derivatives exhibited significant protection against induced seizures, suggesting potential for epilepsy treatment.

2. BACE1 Inhibition

Research involving molecular docking studies revealed that some derivatives could inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. These findings suggest a dual role in both cholinergic enhancement and amyloid precursor protein processing inhibition.

Industrial Applications

This compound is also utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients. Its unique structure allows it to serve as a precursor in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antimicrobial and Antifungal Acetamide Derivatives

Several piperazine-containing acetamides exhibit notable biological activities. For example:

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (48) : These derivatives display potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the benzo[d]thiazol-5-ylsulfonyl group, which may disrupt bacterial cell wall synthesis. Compound 49 and 50 further show antifungal activity against Candida albicans due to thiazole and chloropyridinyl substituents .

Comparison with Target Compound : The absence of sulfonyl or heteroaromatic substituents in N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide may reduce its antimicrobial efficacy. However, its simpler structure could offer advantages in synthetic accessibility and reduced toxicity.

Piperazine-Based Opioid Receptor Modulators

Piperazine-acetamide hybrids are prominent in central nervous system (CNS) drug development:

- DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) : A kappa-opioid receptor (KOR) antagonist with an ED50 of 0.04 mg/kg in analgesic models. The dichlorophenyl and isothiocyanatophenyl groups confer high KOR selectivity and covalent binding via isothiocyanate .

- Compound 48 (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide): A racemic KOR agonist with 5-fold greater in vitro potency than earlier analogs, emphasizing the role of aryl substituents in receptor affinity .

Comparison with Target Compound : The target lacks the dichlorophenyl and pyrrolidinyl groups critical for opioid receptor interaction, suggesting divergent pharmacological profiles. Its methyl and ethyl substituents may instead favor peripheral activity with reduced CNS penetration.

Structural and Pharmacokinetic Analogues

- (-)-N-(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide : This compound’s methoxy-tetralin moiety enhances lipophilicity and CNS bioavailability, as evidenced by its detailed NMR characterization and synthetic protocols .

Comparison with Target Compound : The target’s simpler structure may result in shorter metabolic half-life but improved solubility compared to biphenyl derivatives.

Biological Activity

N-Methyl-N-(2-(piperazin-1-yl)ethyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 211.27 g/mol

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. One study evaluated a series of piperazine derivatives for their efficacy in models of epilepsy. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Results showed that certain derivatives provided significant protection against seizures, highlighting the importance of structural modifications in enhancing anticonvulsant activity .

Interaction with Receptors

This compound has been implicated in modulating neurotransmitter systems by acting on serotonin and dopamine receptors. A study on related piperazine derivatives demonstrated their ability to bind selectively to serotonin 5-HT6 and 5-HT7 receptors, as well as dopamine D2 receptors. This suggests potential applications in treating mood disorders and schizophrenia .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has shown that:

- Substituents on the Piperazine Ring : Modifications can enhance receptor affinity and selectivity.

- Alkyl Chain Length : The length and branching of the alkyl chain connected to the piperazine ring affect lipophilicity and bioavailability.

A detailed SAR analysis revealed that compounds with higher lipophilicity tended to exhibit delayed but prolonged anticonvulsant effects, indicating the importance of hydrophobic interactions in their mechanism .

Anticancer Potential

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. One notable study assessed the compound's ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The results indicated that certain derivatives could effectively inhibit PARP activity, leading to increased apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5a | 18 | PARP Inhibition |

| 5e | 57.3 | PARP Inhibition |

This suggests that this compound may have potential as a lead compound for developing new anticancer therapies.

Q & A

Q. Basic Research Focus

- NMR : and NMR in DMSO-d6 or CDCl3 confirm methyl group integration (δ ~2.1 ppm for N-methyl, δ ~3.4–3.6 ppm for piperazine protons) and acetamide carbonyl resonance (δ ~168–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the ethyl-piperazine chain .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) verifies molecular ion [M+H] and fragments (e.g., loss of piperazine ring).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (error margin <0.3%) .

How can researchers address discrepancies in the reported biological activity of structurally related piperazine-acetamide derivatives?

Advanced Research Focus

Contradictions in antimicrobial or receptor-binding data often arise from:

- Variability in Assay Conditions : Standardize MIC testing (e.g., CLSI guidelines) for antimicrobial studies. For example, gram-positive bacteria (e.g., S. aureus) may require Mueller-Hinton agar, while fungal assays (e.g., C. albicans) use Sabouraud dextrose agar .

- Structural Confounders : Compare substituent effects using SAR studies. For instance, electron-withdrawing groups on the phenyl ring (e.g., Cl, CF) enhance antimicrobial activity by ~30% compared to electron-donating groups .

- Pharmacokinetic Variability : Adjust lipophilicity (logP) via methyl or halogen substitutions to improve membrane permeability in CNS-targeted studies .

What advanced strategies are used to evaluate the interaction of this compound with neuronal receptors?

Q. Advanced Research Focus

- In Vitro Receptor Binding Assays : Radioligand displacement studies (e.g., -DAMGO for μ-opioid receptors or -DPDPE for δ-opioid receptors) quantify affinity (K). Competitive binding curves (0.1–100 nM concentrations) identify IC values .

- Functional Assays : Use cAMP accumulation assays in CHO-K1 cells expressing κ-opioid receptors (KOR). Co-administration with forskolin (10 μM) and IBMX (500 μM) measures inhibition of cAMP production .

- In Vivo Behavioral Models : For CNS penetration, employ tail-flick tests (analgesia) or elevated plus maze (anxiety-like behavior) in rodents. Dose-response curves (1–10 mg/kg, i.p.) assess efficacy .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves (0.11 mm thickness), safety goggles, and lab coats. Fume hoods (≥0.5 m/s airflow) are mandatory during synthesis .

- First Aid : For skin contact, wash with 10% polyethylene glycol 400 solution; for eye exposure, rinse with saline (15 min minimum) .

- Waste Disposal : Neutralize acidic/basic residues before incineration (≥1200°C) to prevent piperazine derivative emissions .

How can computational modeling guide the optimization of this compound derivatives for targeted therapies?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptors). Focus on hydrogen bonding with Ser159 and hydrophobic contacts with Val161 .

- ADMET Prediction : SwissADME predicts blood-brain barrier penetration (BBB score >0.3) and CYP450 metabolism (e.g., CYP3A4 inhibition risk) .

- MD Simulations : GROMACS-based simulations (50 ns) assess ligand-receptor stability (RMSD <2 Å) and binding free energy (MM-PBSA calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.